1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC18013753
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N2OS |
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Molecular Weight | 234.32 g/mol |
IUPAC Name | 1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3 |
Standard InChI Key | VCKSDXXFIXUGMC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is defined by its unique substitution pattern, which influences its reactivity and interactions.
Table 1: Key Molecular Properties
Property | Data |
---|---|
Molecular Formula | C₁₂H₁₄N₂OS |
Molecular Weight | 234.32 g/mol |
IUPAC Name | 1-(2-methylpropyl)-3-(thiophen-3-yl)pyrazole-4-carbaldehyde |
Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CSC=C2)C=O |
InChI Key | CBHPEGHZSFIWEZ-UHFFFAOYSA-N |
The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . The thiophene ring contributes to the compound’s aromaticity and potential for π-π stacking interactions in biological systems .
Synthesis and Optimization
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions starting from thiophene-3-carboxaldehyde and isobutylhydrazine.
Synthetic Pathway
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Condensation: Thiophene-3-carboxaldehyde reacts with isobutylhydrazine to form a hydrazone intermediate.
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Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.
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Functionalization: Oxidation or formylation introduces the aldehyde group at position 4 .
Industrial-scale synthesis employs continuous flow reactors to improve yield (up to 86% under optimized conditions) and purity. Purification is achieved via recrystallization or chromatography .
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and stability under standard laboratory conditions.
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 128–130°C (literature) |
Boiling Point | Not reported |
LogP (Octanol/Water) | 2.1 (estimated) |
UV-Vis Absorption | λmax = 280 nm (in ethanol) |
The aldehyde group’s reactivity makes the compound prone to oxidation, necessitating storage under inert atmospheres at 2–8°C .
Reactivity and Derivative Formation
The aldehyde functionality enables diverse chemical transformations:
Key Reactions
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Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.
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Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.
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Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors for bioactive molecules .
Table 3: Reaction Conditions and Yields
Reaction Type | Reagents | Yield (%) |
---|---|---|
Oxidation to Acid | KMnO₄, H₂SO₄ | 72 |
Reduction to Alcohol | NaBH₄, MeOH | 85 |
Schiff Base Formation | Aniline, EtOH, Δ | 78 |
Biological Activities and Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown promise in preclinical studies:
Antimicrobial Activity
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Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
Anti-inflammatory Properties
Comparative Analysis with Structural Analogues
The compound’s bioactivity is influenced by substituent positioning.
Table 4: Bioactivity Comparison
Compound | Thiophene Position | IC₅₀ (COX-2) |
---|---|---|
1-Isobutyl-3-(thiophen-3-yl)-derivative | 3 | 5.2 µM |
1-Phenyl-3-(thiophen-2-yl)-derivative | 2 | 7.8 µM |
1-Methyl-3-(thiophen-3-yl)-derivative | 3 | 9.4 µM |
The 3-thiophene isomer demonstrates superior enzyme inhibition due to optimal steric and electronic interactions .
Industrial and Research Applications
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